molecular formula C7H8N2O4S B2661312 Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate CAS No. 370077-73-9

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate

Cat. No. B2661312
CAS RN: 370077-73-9
M. Wt: 216.21
InChI Key: NHTKWLXNQXSJMG-UHFFFAOYSA-N
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Description

“Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O4S and a molecular weight of 216.21 .

Scientific Research Applications

  • Catalysis and Organic Synthesis Researchers have employed this compound in the synthesis of diiron(III) complexes. These complexes play a crucial role in catalytic reactions, particularly in oxidation processes. The compound’s thioacetate group contributes to its reactivity, making it a potential catalyst for organic transformations.
  • Selective Hydroxylation of Alkanes Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate has demonstrated promise as a selective hydroxylating agent for alkanes. Its ability to introduce hydroxyl groups at specific positions in hydrocarbon molecules makes it valuable for designing functionalized compounds.
  • Biological Studies and Proteomics

    • Researchers have explored the compound’s interactions with biological systems. It has been used in proteomics research, where understanding protein function and structure is critical. Its unique sulfur-containing moiety may play a role in protein-ligand interactions .
  • Metal Complexes and Coordination Chemistry The thioacetate group in this compound can coordinate with metal ions, forming stable complexes. These complexes find applications in fields such as coordination chemistry, bioinorganic chemistry, and materials science. Investigating the behavior of metal-thioacetate complexes is an active area of research.
  • Potential Antioxidant Properties

    • The presence of hydroxyl groups in the pyrimidine ring suggests potential antioxidant activity. Researchers are exploring whether Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate could serve as an antioxidant agent, protecting cells from oxidative stress .

    Drug Design and Medicinal Chemistry

    • Given its unique structure, this compound could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity against specific targets. Its dual hydroxyl groups provide opportunities for hydrogen bonding interactions in drug-receptor binding sites .

Future Directions

The future directions or potential applications of “Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate” are not specified in the search results. Its use in proteomics research suggests it may have roles in studying protein function or structure.

properties

IUPAC Name

methyl 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(12)3-14-7-8-4(10)2-5(11)9-7/h2H,3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKWLXNQXSJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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